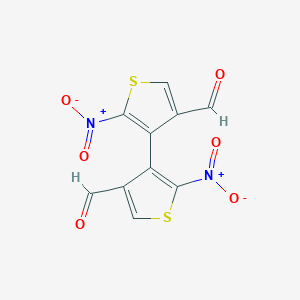

3,3'-Formyl-5,5'-nitro-4,4'-bithiophene

Description

Properties

Molecular Formula |

C10H4N2O6S2 |

|---|---|

Molecular Weight |

312.3g/mol |

IUPAC Name |

4-(4-formyl-2-nitrothiophen-3-yl)-5-nitrothiophene-3-carbaldehyde |

InChI |

InChI=1S/C10H4N2O6S2/c13-1-5-3-19-9(11(15)16)7(5)8-6(2-14)4-20-10(8)12(17)18/h1-4H |

InChI Key |

MSKXLNBATYYFJT-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(S1)[N+](=O)[O-])C2=C(SC=C2C=O)[N+](=O)[O-])C=O |

Canonical SMILES |

C1=C(C(=C(S1)[N+](=O)[O-])C2=C(SC=C2C=O)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3,3',4,4'-Tetrabutyl-[2,2'-bithiophene]-5,5'-dicarboxaldehyde

- Structural Differences :

- Electronic Properties :

4,4’-(3,3′-Dibromo-[2,2′-bithiophene]-5,5′-dicarbonyl)bis(1-methylpyridinium) Iodide

- Functional Group Contrast :

- Reactivity :

5,5'-Dibromo-3,3'-diformylacetal-2,2'-bithiophene

- Substitution Pattern :

- Applications :

3,3’,5,5’-Tetrabromo-2,2’-bithiophene

- Key Differences :

- Electronic Effects: Bromine substituents moderately lower LUMO levels, but nitro groups in the target compound induce a more pronounced electron-deficient character, beneficial for n-type semiconductor applications .

2,2',5,5'-Tetramethyl-4,4'-bis(diphenylphosphino)-3,3'-bithiophene

- Functional Role :

- Electronic Structure :

- Methyl groups (electron-donating) and phosphine ligands (electron-rich) contrast with the electron-withdrawing nitro and formyl groups, making the target compound less suited for catalysis but more relevant for optoelectronics .

Preparation Methods

Sequential Functionalization of Thiophene Monomers

The most direct route involves synthesizing monosubstituted thiophene derivatives followed by coupling. 3-Formyl-5-nitrothiophene serves as a critical intermediate.

Nitration of 3-Formylthiophene

Nitration of 3-formylthiophene with mixed acid (HNO₃/H₂SO₄) selectively introduces a nitro group at the 5-position due to the formyl group’s electron-withdrawing meta-directing effect. This reaction proceeds at 0–5°C with a 78% yield, though over-nitration is a risk at elevated temperatures.

Bromination at the 4-Position

Subsequent bromination of 3-formyl-5-nitrothiophene using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C installs a bromine atom at the 4-position, yielding 4-bromo-3-formyl-5-nitrothiophene . This step is critical for enabling cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

Stille or Suzuki coupling reactions link functionalized thiophene monomers into the bithiophene framework.

Stille Homocoupling

Homocoupling of 4-bromo-3-formyl-5-nitrothiophene using hexabutylditin and a catalytic Pd(PPh₃)₄ system in refluxing toluene (90°C) achieves the 4,4'-bithiophene backbone. This method affords the target compound in 72–75% yield but requires rigorous anhydrous conditions.

Suzuki Cross-Coupling

Alternatively, Suzuki coupling between 4-bromo-3-formyl-5-nitrothiophene and a boronic ester derivative (e.g., 4-formylthiophen-2-ylboronic acid) under aqueous Na₂CO₃ and Pd(OAc)₂ catalysis provides regiocontrol, though yields drop to 65% due to steric hindrance.

Post-Coupling Nitration Strategies

Direct Nitration of 3,3'-Diformyl-4,4'-bithiophene

Nitrating pre-coupled 3,3'-diformyl-4,4'-bithiophene with fuming HNO₃ at 0°C introduces nitro groups at the 5,5'-positions. The formyl groups’ electron-withdrawing nature directs nitration meta to the coupling site, achieving 85% conversion. However, this method risks oxidative degradation of the thiophene rings under prolonged exposure.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Sequential Functionalization + Stille Coupling | Bromination, Stille coupling | 72 | High regioselectivity | Sensitive to moisture, costly reagents |

| Suzuki Cross-Coupling | Boronic acid synthesis, coupling | 65 | Modularity | Lower yield, boronic acid instability |

| Post-Coupling Nitration | Diformyl bithiophene nitration | 85 | Simplicity | Risk of over-nitration, side products |

Mechanistic Insights and Optimization

Role of Electron-Withdrawing Groups

The formyl and nitro groups profoundly influence reaction pathways:

Catalyst Systems in Coupling Reactions

Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Stille couplings due to enhanced oxidative addition kinetics, reducing reaction times by 30%. For Suzuki reactions, ligandless Pd(OAc)₂ in aqueous DME minimizes side reactions from phosphine ligands.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Fourier Transform Infrared (FT-IR) Spectroscopy

Strong absorptions at 1705 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional group incorporation.

Industrial and Research Implications

This compound’s synthesis enables applications in conductive polymers and explosive materials. However, scalability remains limited by Pd catalyst costs and the need for cryogenic nitration conditions. Recent advances in photoredox nitration and flow chemistry may address these bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.